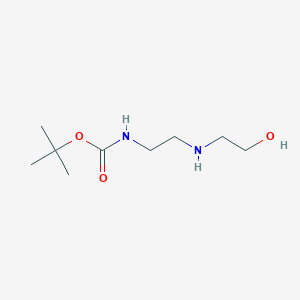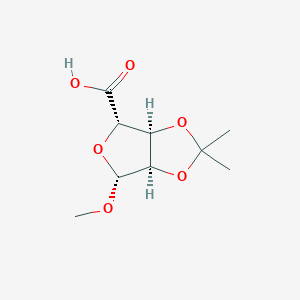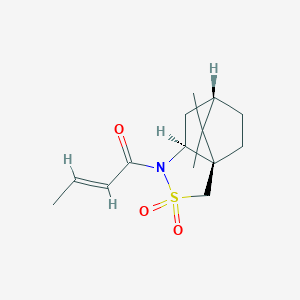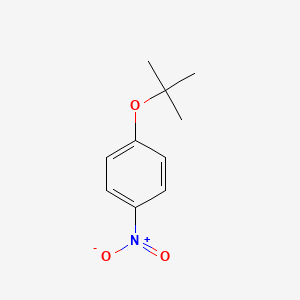
1-(tert-Butoxy)-4-nitrobenzene
Descripción general
Descripción
The compound 1-(tert-Butoxy)-4-nitrobenzene is a nitro aromatic ether that can be synthesized through various chemical reactions. It is characterized by the presence of a tert-butoxy group and a nitro group attached to a benzene ring. The compound's molecular structure and physical properties are influenced by these functional groups, which also dictate its reactivity and potential applications in chemical synthesis.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-nitrophenol with n-butyl bromide in the presence of aqueous potassium carbonate. This reaction is catalyzed by a multi-site phase-transfer catalyst (MPTC) and is enhanced by ultrasound irradiation, which increases the reaction rate compared to conventional methods . The use of ultrasound in synthesis is a novel approach that can improve efficiency and yield.
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as those with tert-butyl groups attached to a benzene ring, can exhibit significant steric hindrance. This steric effect can influence the molecular conformation and reactivity. For example, in the case of 2,4,6-tri-tert-butylnitrosobenzene, the steric hindrance affects the types of products formed during deoxygenation reactions . The molecular structure of such compounds is crucial in determining their chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives is largely determined by the presence of the nitro and tert-butoxy groups. Nitration reactions of related compounds, such as 1,2-di-tert-butylbenzene, result in the formation of various nitro derivatives, indicating that the position of the tert-butyl groups can direct the nitration to specific positions on the benzene ring . The presence of the tert-butoxy group in this compound is expected to similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the properties of similar compounds can provide insights. For instance, the solid-state structure of p-tert-butylcalix arene with nitrobenzene guests shows that the nitro group can induce a symmetry-reducing distortion in the host compound, affecting the physical properties of the inclusion compound . The tert-butoxy group is also likely to influence the physical properties of this compound, such as solubility and melting point, due to its bulky size and the oxygen atom's ability to engage in hydrogen bonding.
Aplicaciones Científicas De Investigación
Synthesis Enhancement through Ultrasonics : The preparation of compounds like 1-butoxy-4-nitrobenzene, closely related to 1-(tert-Butoxy)-4-nitrobenzene, can be significantly enhanced using ultrasound-assisted conditions. This approach, demonstrated by Harikumar and Rajendran (2014), utilizes multi-site phase-transfer catalysis, showing improved efficiency and reaction kinetics under ultrasonic irradiation (Harikumar & Rajendran, 2014).
Advanced Molecular Structures : Research by Fujita et al. (1996) on compounds similar to this compound, such as 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), revealed intriguing molecular structures and interactions. These structures are significant for understanding the behavior of complex molecular systems (Fujita et al., 1996).
Host-Guest Chemistry and Calixarenes : Brouwer, Enright, and Ripmeester (1997) explored how nitrobenzene derivatives, including those similar to this compound, interact with p-tert-butylcalix[4]arene. These studies contribute to understanding the dynamics of host-guest chemistry and the structural implications of these interactions (Brouwer, Enright, & Ripmeester, 1997).
Gel Properties from Organic Salts : Research by Sahoo et al. (2012) indicates that simple organic salts derived from compounds like tert-butoxycarbonyl can form supramolecular gels with properties like moldability, load-bearing, and self-healing. These findings have potential applications in material science, especially in stress-bearing contexts (Sahoo et al., 2012).
Polyamide Synthesis : Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides using derivatives of 4-tert-butylcatechol, which is structurally similar to this compound. Their research provides insights into the development of noncrystalline, thermally stable polyamides suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
Mecanismo De Acción
Target of Action
Compounds with tert-butoxy groups, such as tert-butoxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta .
Mode of Action
Tert-butoxy groups are known to exhibit unique reactivity patterns due to their bulky nature . They can act as strong bases, attacking targets that are easily accessible, but may struggle with targets that require navigation through a narrow opening . This steric sensitivity can influence the compound’s interactions with its targets.
Biochemical Pathways
The tert-butyl group has been found to have implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butoxy group is known to influence the solubility and reactivity of compounds, which could impact their bioavailability .
Result of Action
Compounds with tert-butoxy groups are known to exhibit unique reactivity patterns, which could influence their biological effects .
Action Environment
The action, efficacy, and stability of 1-(tert-Butoxy)-4-nitrobenzene can be influenced by various environmental factors. For instance, the reactivity of tert-butoxy groups can be affected by the presence of other functional groups, the pH of the environment, and the temperature .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGIOEFHXBODQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449225 | |
| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2109-72-0 | |
| Record name | 1-(1,1-Dimethylethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



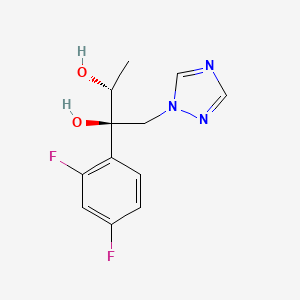

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)
